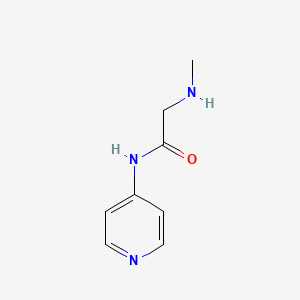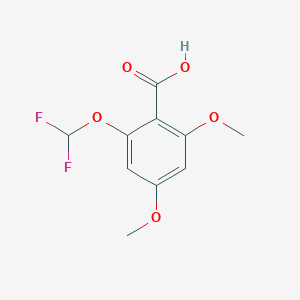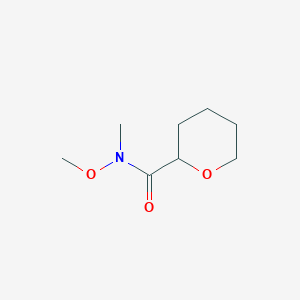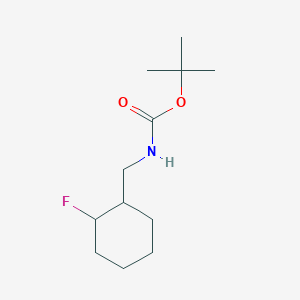
Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a fluorocyclohexyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2-fluorocyclohexyl)methyl)carbamate typically involves the reaction of 2-fluorocyclohexylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then purified to obtain the final product. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of tert-butyl ((2-fluorocyclohexyl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under acidic conditions, allowing for the release of the free amine. This selective deprotection is crucial in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Another carbamate with a cyclohexyl moiety, used in similar applications.
Tert-butyl 2-bromoethylmethylcarbamate: A brominated carbamate used in organic synthesis.
Uniqueness
Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate is unique due to the presence of the fluorocyclohexyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and other specialty chemicals .
Propriétés
Formule moléculaire |
C12H22FNO2 |
|---|---|
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
VUVPJVQSUNBYMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
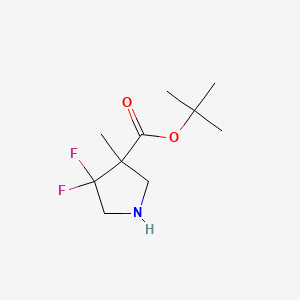
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)
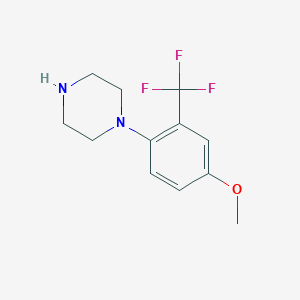

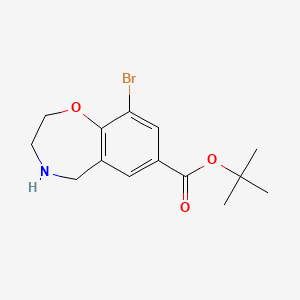
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)

![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
